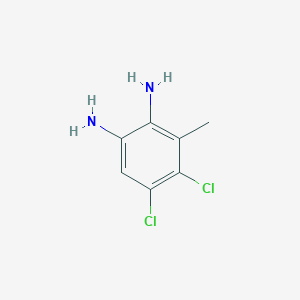

2,3-Diamino-5,6-dichlorotoluene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4,5-dichloro-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,10-11H2,1H3 |

InChI Key |

LLSKXUJDISAQFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,3 Diamino 5,6 Dichlorotoluene

Retrosynthetic Analysis of 2,3-Diamino-5,6-dichlorotoluene

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. The key to this process is the identification of strategic bond disconnections that correspond to reliable and high-yielding chemical reactions.

For this compound, the primary disconnections involve the two amino groups. A common and effective method for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. This leads to the precursor 5,6-dichloro-2,3-dinitrotoluene.

Further disconnection of the chloro groups from the toluene (B28343) ring is less straightforward due to the directing effects of the existing substituents. The synthesis of a specific dichlorotoluene isomer often involves a multi-step process rather than direct chlorination of toluene. Therefore, a more practical approach is to consider a substituted toluene derivative that can be selectively chlorinated or can undergo functional group interconversion to introduce the chlorine atoms at the desired 5- and 6-positions.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Pathways to the Dichlorotoluene Core Structure

The synthesis of the 3,4-dichlorotoluene (B105583) core is a critical step. Several methods can be employed to obtain this key intermediate.

Directed Chlorination of Toluene and its Monochloro Derivatives

Direct chlorination of toluene or monochlorotoluenes in the presence of a Lewis acid catalyst, such as iron or iron(III) chloride, typically yields a mixture of dichlorotoluene isomers. wikipedia.org The separation of these isomers can be challenging due to their similar physical properties. wikipedia.org For instance, the chlorination of para-chlorotoluene can produce 3,4-dichlorotoluene, but other isomers are also formed. google.com The reaction temperature is typically maintained between -20°C and 70°C to minimize side-chain chlorination. google.comgoogle.com

| Starting Material | Catalyst | Major Dichlorotoluene Isomers Formed |

| Toluene | Iron/Iron(III) Chloride | 2,4-Dichlorotoluene, 2,5-Dichlorotoluene (B98588), 3,4-Dichlorotoluene |

| o-Chlorotoluene | Iron/Sulfur Compound | 2,5-Dichlorotoluene, other isomers |

| p-Chlorotoluene | Iron/Sulfur Compound | 3,4-Dichlorotoluene, other isomers |

Diazotization and Sandmeyer Reactions for Chlorine Introduction

The Sandmeyer reaction provides a more controlled method for introducing chlorine atoms at specific positions on the aromatic ring. wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) chloride solution to replace the diazonium group with a chlorine atom. ncert.nic.in

For the synthesis of 2,3-dichlorotoluene (B105489), a potential route starts with o-toluidine. google.com This is converted to 2-chloro-6-methylaniline (B140736) through a series of steps including protection, chlorination, and deprotection. google.com The resulting amine is then subjected to a diazotization reaction followed by a Sandmeyer reaction to yield 2,3-dichlorotoluene. google.com Similarly, 3,4-dichlorotoluene can be prepared from 3-chloro-4-aminotoluene via a Sandmeyer reaction. google.com

A general representation of the Sandmeyer reaction is as follows:

Figure 2: Sandmeyer Reaction

Isomerization Strategies for Dichlorotoluene Precursors

Isomerization reactions can be employed to convert more readily available dichlorotoluene isomers into the desired one. For example, 2,5-dichlorotoluene can be isomerized to a mixture of dichlorotoluenes, including 2,3-dichlorotoluene and 3,4-dichlorotoluene, using a Lewis acid catalyst like aluminum chloride (AlCl₃) at elevated temperatures. espublisher.com Another approach involves using an acid-type zeolite catalyst, such as mordenite, in the presence of hydrogen. google.com These isomerization processes often lead to an equilibrium mixture of isomers, requiring subsequent separation.

| Catalyst | Temperature Range | Key Isomers Formed from 2,5-Dichlorotoluene |

| AlCl₃ | 392.15 K to 452.15 K | 2,6-, 3,5-, 2,4-, 3,4-, and 2,3-Dichlorotoluenes |

| Acid Type Zeolite (e.g., Mordenite) with H₂ | 200°C to 500°C | Equilibrium mixture of dichlorotoluene isomers |

Introduction of Amino Functionalities

Once the desired dichlorotoluene core is obtained, the next step is the introduction of the two amino groups at the 2- and 3-positions.

Reduction of Nitro Groups to Amines

The most common method for introducing amino groups onto an aromatic ring is through the nitration of the aromatic ring followed by the reduction of the resulting nitro groups. For the synthesis of this compound, the precursor would be 3,4-dichlorotoluene. This would first be nitrated to introduce two nitro groups at the 2- and 6-positions relative to the methyl group (which become the 5- and 6-positions in the final product numbering). The resulting dinitrodichlorotoluene is then reduced to the corresponding diamine.

Various reducing agents can be used for the reduction of nitro groups, including:

Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or hydrogen sulfide (B99878) (H₂S) can also be employed. rsc.org

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its efficiency and the production of clean byproducts. This process typically involves the use of a metal catalyst to facilitate the reaction between the dinitro compound and hydrogen gas.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, Pd/C is often favored for its high activity and selectivity in nitro group reductions. researchgate.netmdpi.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere.

The reaction conditions, including temperature, pressure, and catalyst loading, are critical parameters that must be optimized to maximize the yield of the desired diamine and minimize side reactions, such as dehalogenation. Studies have shown that for similar chloronitroaromatic compounds, favorable conditions can include temperatures around 353 K and hydrogen pressures of 1 MPa. researchgate.net

Table 1: Comparison of Catalysts for Hydrogenation of Nitroaromatics

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd/C | H₂, various solvents (e.g., ethanol) | High activity and selectivity, widely used | Potential for dehalogenation |

| Pt/C | H₂, various solvents | Effective for a broad range of substrates | Can be less selective than Pd/C |

| Raney Nickel | H₂, various solvents | Cost-effective | May require higher pressures and temperatures |

Chemical Reduction Strategies (e.g., Hydrazine (B178648) Hydrate (B1144303) mediated reductions)

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Hydrazine hydrate, in the presence of a catalyst, is a potent reducing agent for nitro compounds. google.comorgsyn.orgpsu.edu

This method often employs a metal catalyst, such as ferric chloride (FeCl₃) or a solid base catalyst like magnesium-aluminum hydrotalcite, to facilitate the reduction. The reaction is typically carried out in a solvent like ethanol. google.com The use of hydrazine hydrate can be advantageous as it does not require high-pressure equipment. google.compsu.edu

A general procedure involves dissolving the dinitro precursor in a suitable solvent, adding the catalyst, and then gradually adding hydrazine hydrate while controlling the reaction temperature. google.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through filtration and purification.

Vicarious Nucleophilic Substitution (VNS) for Direct Amination

Vicarious Nucleophilic Substitution (VNS) presents a powerful tool for the direct C-H functionalization of electron-deficient aromatic rings, including nitroarenes. acs.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the substitution of a hydrogen atom with a nucleophile that contains a leaving group at the nucleophilic center. organic-chemistry.org

In the context of synthesizing amino-substituted dichlorotoluenes, VNS could theoretically be applied to introduce amino groups directly onto the aromatic ring. The mechanism involves the addition of a carbanion (bearing a leaving group) to the nitroarene, forming a σ-adduct. organic-chemistry.orgnih.gov Subsequent base-induced β-elimination of the leaving group leads to the formation of the aminated product. acs.orgnih.gov

While VNS is a well-established method for alkylation and other C-C bond formations on nitroaromatics, its direct application for the synthesis of this compound would depend on the availability of suitable aminating reagents that fit the VNS criteria. acs.orgorganic-chemistry.org Research in this area continues to expand the scope of VNS reactions. nih.gov

Multi-step Amination Sequences (e.g., via acyl azides and carbamate (B1207046) hydrolysis)

Multi-step sequences provide a versatile approach to the synthesis of this compound, often proceeding through intermediate functional groups that are later converted to amines. Two notable intermediates are acyl azides and carbamates.

The Curtius rearrangement is a key reaction that utilizes an acyl azide (B81097) intermediate to form an isocyanate, which can then be hydrolyzed to an amine. oup.comnih.gov Acyl azides can be synthesized from carboxylic acids or their derivatives. oup.comoup.comakjournals.comorganic-chemistry.org The isocyanate generated from the rearrangement can be trapped with an alcohol to form a carbamate, which serves as a stable, protected form of the amine. nih.govacs.org Subsequent hydrolysis of the carbamate, often under acidic or basic conditions, liberates the free amine. elsevierpure.comchempedia.info

This multi-step approach offers a high degree of control over the introduction of the amino groups and can be advantageous when direct amination methods are not feasible or lead to undesired side products. The synthesis of carbamates can be achieved through various methods, including the reaction of amines with carbon dioxide and an alkyl halide. nih.govorganic-chemistry.org

Integrated Synthetic Routes for this compound

Optimization of Reaction Conditions for Yield and Selectivity

Regardless of the chosen synthetic route, the optimization of reaction conditions is paramount to achieving high yields and selectivity. semanticscholar.org Key parameters that are often optimized include:

Temperature: Affects reaction rates and can influence the formation of side products.

Pressure: Particularly important in catalytic hydrogenation reactions.

Catalyst: The choice and concentration of the catalyst can dramatically impact reaction outcomes.

Solvent: The polarity and properties of the solvent can influence reaction pathways and yields.

Reagent Concentration: The stoichiometry of the reactants can control the extent of the reaction and minimize waste.

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to efficiently explore a wide range of reaction parameters and identify the optimal conditions. semanticscholar.org For instance, in the amination of 2,6-dichloro-3,5-dinitrotoluene, the presence of a specific amount of water in the glycol solvent was found to be crucial for obtaining a highly pure product. google.com Similarly, the synthesis of other diamino compounds has been optimized by carefully controlling factors like reaction time and temperature. researchgate.netnih.govdtic.milresearchgate.net

Regioselective Synthesis Challenges and Solutions

The synthesis of this compound is complex due to the difficulty of controlling the position of the chloro and amino substituents on the toluene ring. The directing effects of the methyl, amino, and chloro groups can lead to the formation of multiple isomers, making the regioselective synthesis of the desired product a significant challenge.

A plausible synthetic route starts with the chlorination of toluene. However, the methyl group is an ortho-, para-director, leading to a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. Further chlorination of 2-chlorotoluene is necessary to obtain a dichlorotoluene precursor. The introduction of the second chlorine atom is also subject to regiochemical ambiguity. Directional chlorination of 2-chlorotoluene can be controlled to favor the formation of 2,3-dichlorotoluene and 2,6-dichlorotoluene (B125461). google.com

Once the desired dichlorotoluene is obtained, the introduction of two amino groups at the 2 and 3 positions presents another set of regioselective challenges. A common method for introducing amino groups is the nitration of the aromatic ring followed by the reduction of the nitro groups. The positions of nitration are directed by the existing substituents.

An alternative approach involves starting with an aminotoluene (toluidine) and then introducing the chlorine atoms. For instance, the synthesis of 2,3-dichlorotoluene can commence from o-toluidine. google.com This process involves protecting the para-position of the amino group with a sulfonic blocking group to direct the chlorination to the desired positions. google.com After chlorination, the blocking group is removed, and the amino group can be converted to a chloro group via a Sandmeyer reaction. google.com

To synthesize this compound, one could start with a diaminotoluene and perform a dichlorination. However, the strong activating and ortho-, para-directing nature of the amino groups makes selective chlorination challenging, often leading to over-chlorination and a mixture of products. Therefore, protecting the amino groups is a crucial step to control the regioselectivity of the chlorination.

Another strategy is the amination of a dichlorotoluene. For example, 2,6-dichlorotoluene can be aminated using aqueous ammonia (B1221849) in the presence of a palladium complex catalyst to produce 2,6-diaminotoluene. google.com A similar approach could be envisioned for the synthesis of this compound from a suitable tetrachlorotoluene, where two of the chlorine atoms are selectively replaced by amino groups. The challenge lies in the selective replacement of the correct chlorine atoms. One effective method involves the use of aqueous ammonia at elevated temperatures (100°C to 160°C) to facilitate the amination of dichlorotoluene derivatives. evitachem.com

Table 1: Comparison of Synthetic Strategies and Regioselectivity Control

| Starting Material | Key Transformation | Regioselectivity Challenge | Solution |

| Toluene | Dichlorination | Formation of multiple isomers due to the ortho-, para-directing methyl group. | Directional chlorination catalysts; Separation of isomers. |

| o-Toluidine | Chlorination | Directing the chlorine atoms to the desired positions without affecting the amino group. | Use of a sulfonic acid protecting group at the para-position to direct chlorination. google.com |

| Dichlorotoluene | Dinitration and reduction | Controlling the position of the two nitro groups. | Stepwise introduction of nitro groups; Separation of isomers. |

| Tetrachlorotoluene | Diamination | Selective replacement of two specific chlorine atoms with amino groups. | Controlled reaction conditions (temperature, pressure); Use of specific catalysts. evitachem.com |

Green Chemistry Principles in the Synthesis of this compound

The traditional synthetic methods for chlorinated aromatic amines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, which are at odds with the principles of green chemistry. The application of greener alternatives in the synthesis of this compound can mitigate its environmental impact.

Greener Chlorination:

Conventional chlorination methods often use elemental chlorine, which is hazardous. A greener alternative is the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent in conjunction with solid acid catalysts like zeolites. researchgate.net This method can be performed under continuous flow conditions, offering better control and safety. researchgate.net Another innovative approach is the use of photocatalytic processes with iron and sulfur catalysts, which operate at room temperature using mild blue light, thus reducing energy consumption and avoiding harsh chemicals. sciencedaily.com

Greener Amination:

The synthesis of aromatic amines can be made more environmentally friendly by using greener solvents and catalysts. The use of water as a solvent, where feasible, is a significant improvement over volatile organic compounds. nih.gov The biosynthesis of diamines from renewable resources using microbial factories, such as Escherichia coli and Corynebacterium glutamicum, represents a sustainable approach to producing amine building blocks. researchgate.netnih.gov While direct biosynthesis of this compound is not yet established, the production of precursor diamines from renewable feedstocks is a promising green strategy. researchgate.netnih.gov

For the chemical synthesis of amines, a greener method for the reduction of nitroarenes involves using hydrazine hydrate as a reducing agent with a magnetic solid base catalyst, which can be easily recovered and reused. patsnap.com This avoids the use of stoichiometric metal reductants that generate large amounts of waste.

Table 2: Green Chemistry Approaches for Key Synthetic Steps

| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Chlorination | Elemental chlorine, Lewis acid catalysts | Trichloroisocyanuric acid (TCCA) with zeolite catalysts researchgate.net; Photocatalytic chlorination with iron/sulfur catalysts sciencedaily.com | Reduced hazard, milder conditions, potential for catalyst recycling, lower energy consumption. |

| Nitration | Concentrated nitric and sulfuric acids | Solid acid catalysts | Reduced use of corrosive acids, easier product separation. |

| Reduction of Nitro Groups | Metal powders (Fe, Sn) in acid | Catalytic hydrogenation; Hydrazine hydrate with a reusable catalyst patsnap.com | Higher atom economy, reduced metal waste, reusable catalyst. |

| Solvent Usage | Volatile organic compounds (e.g., chlorinated solvents) | Water, ionic liquids, supercritical CO2 nih.gov | Reduced toxicity and environmental pollution, potential for solvent recycling. |

By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Diamino 5,6 Dichlorotoluene

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups and understanding the molecular vibrations of a compound. For 2,3-Diamino-5,6-dichlorotoluene, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the key functional groups are the amino (-NH₂) groups, the aromatic ring, the carbon-chlorine (C-Cl) bonds, and the methyl (-CH₃) group. The expected vibrational modes and their approximate wavenumber ranges are detailed in the table below.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric & Asymmetric Stretching | Amino (-NH₂) | 3300 - 3500 | Medium |

| C-H Aromatic Stretching | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Aliphatic Stretching | Methyl (-CH₃) | 2850 - 3000 | Medium |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 | Strong |

| C=C Aromatic Ring Stretching | Aromatic Ring | 1450 - 1600 | Variable |

| C-H Aliphatic Bending | Methyl (-CH₃) | 1375 - 1450 | Medium |

| C-N Stretching | Aromatic Amine | 1250 - 1360 | Strong |

| C-Cl Stretching | Chloro-aromatic | 600 - 800 | Strong |

The N-H stretching vibrations typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric modes. The presence of intramolecular hydrogen bonding between the adjacent amino groups could lead to a broadening and a shift to lower wavenumbers of these peaks. The strong absorptions for C-N and C-Cl stretching are also key identifiers for this molecule.

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the substituted benzene (B151609) ring. The C=C stretching vibrations of the aromatic ring would be expected to produce strong Raman signals. The C-Cl symmetric stretching modes would also be readily observable. Due to the lower polarity of the C-C bonds within the aromatic ring, these vibrations often yield stronger signals in Raman than in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we would expect to see signals for the aromatic proton, the amine protons, and the methyl protons. pdx.edumsu.edu

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | Aromatic Ring | 6.5 - 7.5 | Singlet | 1H |

| Amine-H | Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet | 4H |

| Methyl-H | Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

The single aromatic proton would likely appear as a singlet, as it has no adjacent protons to couple with. The chemical shift of the amine protons can be broad and its position can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. msu.edu The methyl protons would also appear as a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. rsc.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Environment | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | Aromatic Ring | 140 - 150 |

| C-Cl | Aromatic Ring | 120 - 135 |

| C-H | Aromatic Ring | 115 - 125 |

| C-CH₃ | Aromatic Ring | 125 - 140 |

| CH₃ | Methyl Group | 15 - 25 |

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bonded to the electron-donating amino groups (C-NH₂) would be shifted to a different field compared to those bonded to the electron-withdrawing chloro groups (C-Cl).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Advanced Spectroscopic and Structural Analysis of this compound

The synthesis of this compound is generally described to involve the chlorination of toluene (B28343) followed by amination of the resulting dichlorotoluene derivative. evitachem.com It is identified as an intermediate in the production of pharmaceuticals and dyes. evitachem.com

Despite a thorough search for specific analytical data, no experimental results were found for the following characterization techniques for this compound:

High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Crystallography

Elemental Analysis

Consequently, the generation of an article with the specified detailed scientific content and data tables is not possible based on the available information.

Chemical Reactivity and Mechanistic Pathways of 2,3 Diamino 5,6 Dichlorotoluene

Reactions Involving Aromatic Amino Groups

The two amino groups are highly nucleophilic and are the most reactive sites on the molecule. evitachem.comguidechem.com Their ortho-positioning is a key structural feature that enables specific cyclization reactions.

As an aromatic amine, 2,3-Diamino-5,6-dichlorotoluene exhibits basic properties due to the lone pairs of electrons on the nitrogen atoms. The compound is expected to have significant alkalinity and can neutralize acids in exothermic reactions to form ammonium (B1175870) salts. guidechem.comnoaa.gov The basicity is influenced by the electronic effects of the other ring substituents. The electron-donating methyl group (-CH₃) slightly increases basicity, while the electron-withdrawing chlorine atoms (-Cl) decrease it. Due to the presence of two amino groups, the molecule can undergo two successive protonation steps.

Table 1: Comparative Basicity of Related Aromatic Amines

| Compound | pKa of Conjugate Acid | Notes |

|---|---|---|

| Aniline (B41778) | 4.63 | Reference compound. |

| o-Toluidine | 4.44 | The methyl group is electron-donating, slightly increasing basicity compared to aniline. |

| 2,3-Diaminotoluene | 4.7 (pKa1), 1.9 (pKa2) | The second protonation is significantly less favorable. |

| 3-Chloroaniline | 3.46 | The electron-withdrawing chloro group significantly reduces basicity. |

| This compound | Estimated < 3.5 | Basicity is expected to be significantly reduced by two chloro substituents compared to 2,3-diaminotoluene. |

This table is illustrative and includes estimated values based on chemical principles.

The nucleophilic amino groups of this compound readily react with acylating and sulfonylating agents. These reactions typically occur under basic conditions to neutralize the acid byproduct (e.g., HCl).

Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) yields the corresponding amides. Depending on the stoichiometry of the reagents, either mono- or di-acylation can be achieved.

Sulfonylation: Reaction with sulfonyl chlorides (like p-toluenesulfonyl chloride) produces sulfonamides. This reaction, known as the Hinsberg test, is a classic method for distinguishing primary, secondary, and tertiary amines. As a primary diamine, both amino groups can be sulfonated.

Table 2: Typical Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

These reactions are useful for protecting the amino groups during other synthetic transformations.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form diazonium salts. libretexts.org This process is known as diazotization. This compound can be converted into a relatively stable bis-diazonium salt at low temperatures (0-5 °C).

The resulting bis-diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. libretexts.orgwikipedia.org For example, treatment with CuCl would yield 1,2,3,4-tetrachloro-5-methylbenzene.

Gattermann Reaction: This is similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., Cu/HCl) as the catalyst. It often gives lower yields than the Sandmeyer reaction.

Hydroxylation: Heating the aqueous solution of the diazonium salt replaces the -N₂⁺ group with a hydroxyl (-OH) group, forming a dichlorinated methyl-phenol derivative. wikipedia.org

Iodination: The diazonium group can be replaced by iodine by treatment with potassium iodide (KI), without the need for a copper catalyst. libretexts.org

Table 3: Potential Products from Diazotization of this compound

| Reagent(s) | Reaction Name | Product Substituent |

|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl |

| CuBr / HBr | Sandmeyer | -Br |

| CuCN / KCN | Sandmeyer | -CN |

| KI | - | -I |

| H₂O, Δ | Hydrolysis | -OH |

The primary amino groups can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.govresearchgate.net The reaction involves a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov Given the presence of two amino groups, reactions with two equivalents of an aldehyde or ketone can form a bis-imine. However, the ortho-positioning of the amino groups often leads to subsequent intramolecular reactions.

The ortho-diamine functionality is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. This is one of the most important areas of reactivity for this class of compounds.

Benzimidazole Formation: The most common reaction is the condensation with aldehydes or carboxylic acids (and their derivatives) to form benzimidazoles. guidechem.com For example, reaction with an aldehyde first forms a Schiff base, which then undergoes intramolecular cyclization and oxidation to yield a 2-substituted-5,6-dichloro-4-methylbenzimidazole. guidechem.com

Quinoxaline (B1680401) Formation: Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, leads to the formation of quinoxaline derivatives.

Benzimidazolone/Benzimidazolinethione Formation: Reaction with reagents like phosgene, urea, or carbon disulfide yields benzimidazolones, benzimidazolinethiones, or related structures.

These heterocyclic products are often of interest in medicinal chemistry and materials science. guidechem.com

Reactions Involving Aromatic Halogen Substituents

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SₙAr). Aryl halides are significantly less reactive than alkyl halides. For SₙAr to occur, the ring typically needs to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the halogen.

In this compound, the amino groups and the methyl group are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, reactions involving the displacement of the chlorine atoms would require very harsh conditions (high temperature and pressure) and are not synthetically favorable compared to the reactions of the amino groups. Radical-nucleophilic aromatic substitution (SᵣₙAr) is a possibility but is less common and requires specific radical-initiating conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways with Various Nucleophiles (e.g., alkoxides, thiols, amines)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. nih.gov In this compound, the two chlorine atoms make the aromatic ring susceptible to nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. numberanalytics.com

The general mechanism for an SNAr reaction is as follows:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. nih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The reactivity of various nucleophiles in SNAr reactions with this compound is expected to follow the general trends of nucleophilicity and reaction conditions.

Alkoxides: Hindered tertiary alkoxides can act as effective nucleophiles in SNAr reactions, especially with activated aryl fluorides. rsc.org For dichlorinated compounds, stronger bases or higher temperatures might be necessary to facilitate the reaction with alkoxides to form aryl ethers.

Thiols: Thiols are excellent nucleophiles and readily participate in SNAr reactions with aryl halides to produce aryl thioethers. nih.govrsc.org These reactions can often be carried out under mild conditions, sometimes even in aqueous media without a catalyst. nih.gov The use of a base is typical to generate the more nucleophilic thiolate anion. rsc.org

Amines: Amination of aryl halides via SNAr is a common method for forming arylamines. nih.govgoogle.com The reaction of this compound with other amines would lead to more complex polyamino structures. The regioselectivity of such reactions can be influenced by the nature of the incoming amine and the reaction conditions. nih.govacsgcipr.org

| Nucleophile | Product Type | General Reaction Conditions |

| Alkoxide (RO⁻) | Aryl ether | Base, often elevated temperatures |

| Thiol (RSH) | Aryl thioether | Base, mild to moderate temperatures |

| Amine (RNH₂) | Arylamine | Often requires moderate to high temperatures, may or may not require a base |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org As an aryl dihalide, this compound is a suitable substrate for these transformations. The general catalytic cycle for these reactions involves oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction of this compound with two equivalents of a boronic acid could yield a disubstituted product.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. libretexts.orgacs.org Reacting this compound with an alkene would result in the formation of a disubstituted alkene. The reaction is known for its high stereoselectivity, typically affording the trans isomer. numberanalytics.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govacs.orgmsu.edu This would be a viable method for introducing two alkyne moieties onto the this compound core.

| Coupling Reaction | Coupling Partner | Key Reagents | Product |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Diaryl or alkyl-aryl compound |

| Heck | Alkene (e.g., CH₂=CHR) | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal Alkyne (e.g., H-C≡CR) | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted alkyne |

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For polychlorinated aromatic compounds, this can be achieved through various methods, including catalytic hydrodechlorination. rsc.org This process is significant for the detoxification of chlorinated pollutants. nih.govacs.orgtandfonline.compsu.edunih.govnih.gov

Catalytic hydrodechlorination typically employs a transition metal catalyst, such as palladium on a carbon support (Pd/C), and a source of hydrogen. rsc.orgnih.gov The reaction proceeds via the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis. For a molecule like this compound, selective dehalogenation could be possible, depending on the reaction conditions. Studies on similar compounds like dichlorotoluenes and chloroanilines have shown that the reaction often proceeds in a stepwise manner. nih.govacs.org The presence of other substituents on the ring can influence the rate and selectivity of the dechlorination. nih.govtandfonline.com

| Catalyst System | Hydrogen Source | General Conditions |

| Pd/C | H₂ gas, NaBH₄ | Mild to moderate temperature and pressure |

| Ni-Mo/C | H₂ gas | Elevated temperature and pressure nih.gov |

Reactivity of the Methyl Group

The methyl group of this compound can also undergo a range of chemical transformations.

Oxidation Reactions of the Methyl Group (e.g., to aldehyde, carboxylic acid)

The oxidation of the methyl group in substituted toluenes can yield aldehydes, carboxylic acids, or other oxidized products. ncert.nic.in Strong oxidizing agents typically convert the methyl group directly to a carboxylic acid. ncert.nic.in However, with milder and more selective reagents, the oxidation can be stopped at the aldehyde stage. ncert.nic.in

For the related compound 2,6-dichlorotoluene (B125461), oxidation to 2,6-dichlorobenzaldehyde (B137635) has been achieved using various methods, including catalytic oxidation with hydrogen peroxide in the presence of metal ion complexes. guidechem.comgoogle.com Further oxidation would yield 2,6-dichlorobenzoic acid. The presence of the amino groups in this compound would likely influence the reaction, potentially requiring protection of the amino groups or the use of specific catalysts to avoid undesired side reactions. The rate of oxidation of a methyl group can be affected by other ring substituents; for instance, in some systems, acetamido groups have been shown to increase the rate of conversion of a methyl group to a carboxylic acid. nih.gov

| Oxidizing Agent | Product |

| Chromyl chloride (CrO₂Cl₂) | Aldehyde (Etard reaction) ncert.nic.in |

| Chromic oxide (CrO₃) in acetic anhydride | Aldehyde (via diacetate) ncert.nic.in |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid |

| Hydrogen peroxide with metal catalyst | Aldehyde google.com |

Radical Reactions at the Methyl Position

The methyl group can undergo free-radical substitution, typically with halogens in the presence of UV light or a radical initiator. libretexts.orgchemguide.co.uk This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. chemguide.co.uk The stability of the resulting benzylic radical is a key factor in these reactions.

For toluene (B28343) and its derivatives, radical bromination is often more selective than chlorination, preferentially occurring at the benzylic position. youtube.comyoutube.commasterorganicchemistry.com The presence of electron-withdrawing or -donating groups on the aromatic ring can influence the stability of the benzylic radical and thus the reaction rate. acs.org In the case of this compound, the combined electronic effects of the amino and chloro groups would modulate the reactivity of the methyl group towards radical halogenation.

| Reagent | Conditions | Product |

| Cl₂ | UV light | (Chloromethyl)benzene derivative chemguide.co.uk |

| Br₂ | UV light | (Bromomethyl)benzene derivative |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light | (Bromomethyl)benzene derivative youtube.com |

Interplay and Synergy between Amino, Chloro, and Methyl Substituents in Directing Chemical Transformations

The chemical behavior of this compound is a direct consequence of the interplay between its substituents. numberanalytics.comlibretexts.orgmsu.edulibretexts.orglumenlearning.comlibretexts.org

Electronic Effects: The amino groups are strong activators for electrophilic aromatic substitution and ortho-, para-directing due to their electron-donating resonance effect. libretexts.orglibretexts.orglibretexts.org The chloro groups are deactivators for electrophilic substitution but are also ortho-, para-directing. libretexts.orglibretexts.org However, for nucleophilic aromatic substitution, the electron-withdrawing inductive effect of the chloro groups is activating. numberanalytics.com The methyl group is a weak activating group and is ortho-, para-directing. lumenlearning.com

Steric Effects: The substituents, particularly the chloro and amino groups adjacent to each other, can create steric hindrance, which may influence the regioselectivity of certain reactions by blocking access to specific sites on the ring. libretexts.org

Computational and Theoretical Investigations of 2,3 Diamino 5,6 Dichlorotoluene

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational analysis of molecular systems. DFT has proven to be a reliable method for simulating the properties of aromatic compounds, including substituted anilines and toluenes. researchgate.netnih.gov These methods are employed to determine the molecule's most stable three-dimensional arrangement and to predict its spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule like 2,3-Diamino-5,6-dichlorotoluene is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable molecular structure. Methods like DFT, often with the B3LYP functional, and ab initio methods like Hartree-Fock (HF) are commonly used for this purpose, in conjunction with various basis sets such as 6-311++G(d,p). nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Related Dichlorinated Aromatic Amine (Theoretical) (Note: This data is for a representative dichlorinated aniline (B41778) and is provided for illustrative purposes.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-N | 1.40 | - | - |

| C-Cl | 1.74 | - | - |

| C-H | 1.08 | - | - |

| N-H | 1.01 | - | - |

| C-C-C (aromatic) | - | 118 - 122 | - |

| C-C-N | - | 119 - 121 | - |

| C-C-Cl | - | 119 - 121 | - |

| H-N-H | - | 112 | - |

| C-C-N-H | - | - | 0 or 180 |

Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data (FT-IR, Raman, NMR)

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. The calculated frequencies can be used to simulate the infrared (FT-IR) and Raman spectra of the molecule. researchgate.netnih.gov This allows for a direct comparison with experimental spectra, aiding in the assignment of observed vibrational bands to specific molecular motions. nih.govchemrxiv.org For complex molecules, this theoretical support is crucial for an accurate interpretation of the experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information about the electronic environment of the different atoms in the molecule. nih.govresearchgate.net The accuracy of these predictions is often enhanced by using appropriate computational models that account for solvent effects. scielo.br

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Dichlorinated Aniline (Theoretical) (Note: This data is for a representative dichlorinated aniline and is provided for illustrative purposes. Frequencies are in cm⁻¹.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-C Stretch (aromatic) | 1400 - 1600 |

| N-H Bend | 1600 - 1650 |

| C-Cl Stretch | 600 - 800 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide a detailed picture of how electrons are distributed within the molecule and the energies of the molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. unl.edu A smaller gap generally suggests higher reactivity. rsc.org For substituted anilines, the positions of the substituents have a significant influence on the HOMO and LUMO energies and the resulting energy gap. nih.govresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Dichlorinated Aniline (Theoretical) (Note: This data is for a representative dichlorinated aniline and is provided for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Charge Distribution, Electrostatic Potential Surfaces, and Dipole Moment Calculations

The distribution of electron density in a molecule can be analyzed through various computational techniques. Mulliken population analysis provides a way to assign partial charges to each atom, offering insights into the molecule's polarity. researchgate.net The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 4: Illustrative Calculated Dipole Moment for a Related Dichlorinated Toluene (B28343) (Theoretical) (Note: This data is for a representative dichlorinated toluene and is provided for illustrative purposes.)

| Component | Dipole Moment (Debye) |

| µx | 1.0 - 1.5 |

| µy | 0.5 - 1.0 |

| µz | 0.0 - 0.5 |

| Total Dipole Moment | 1.2 - 2.0 |

Analysis of Electron Density and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. nih.gov It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. nih.gov This analysis provides a deeper understanding of the electronic factors that contribute to the molecule's stability and reactivity.

Theoretical Reactivity Descriptors

There is currently no available public data from computational studies detailing the specific theoretical reactivity descriptors for this compound. Such descriptors are crucial for predicting the chemical behavior of a molecule.

Radical Reactivity Prediction and Spin Density Analysis

Similarly, no studies were found that focused on the prediction of radical reactivity or provided a spin density analysis for this compound. This type of analysis is vital for understanding the behavior of the molecule in reactions involving free radicals, indicating the most likely sites for radical attack. While general principles of radical chemistry on substituted benzenes are well-established, specific computational data for this compound is absent.

Reaction Mechanism Studies through Computational Modeling

The investigation for computational studies on the reaction mechanisms of this compound also yielded no specific results. Such studies are instrumental in elucidating the intricate details of chemical transformations at a molecular level.

Transition State Identification and Energy Barrier Calculations

Solvent Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been computationally modeled in any publicly accessible study. Solvent effects can significantly alter reaction rates and selectivity, and their computational study provides critical insights for optimizing reaction conditions.

Derivatives and Potential Applications of 2,3 Diamino 5,6 Dichlorotoluene As a Building Block

Synthesis of Novel Heterocyclic Systems Incorporating the 2,3-Diamino-5,6-dichlorotoluene Moiety

The ortho-diamine arrangement in this compound is a classic precursor for the synthesis of a variety of fused heterocyclic compounds. These reactions typically involve condensation with bifunctional electrophiles.

Formation of Fused Aromatic/Heterocyclic Compounds

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of quinoxalines. nih.gov It is anticipated that this compound would react similarly with various diketones, such as benzil, to yield the corresponding 6,7-dichloro-5,8-dimethylquinoxalines. The general reaction scheme is depicted below:

Figure 1: Proposed synthesis of a quinoxaline (B1680401) derivative from this compound and a 1,2-diketone.

The reaction conditions for such condensations are often mild, sometimes proceeding at room temperature, and can be catalyzed by acids or performed in various solvents, including water. chim.it The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring of the diamine might influence the reaction rate and yield. nih.gov

Furthermore, condensation with other reagents can lead to different heterocyclic systems. For instance, reaction with carboxylic acids or their derivatives could lead to the formation of benzimidazoles, while reaction with sulfur-containing reagents could yield benzothiazoles. The synthesis of phenazines through the oxidative self-condensation of o-phenylenediamines is also a known transformation, often catalyzed by metal salts like copper chloride. google.com It is plausible that this compound could undergo a similar reaction to produce a substituted phenazine (B1670421). arkat-usa.org

Design of Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound makes it a suitable candidate for the construction of macrocyclic structures. High-dilution condensation reactions with dicarboxylic acid dichlorides or other suitable difunctional linkers could lead to the formation of macrocyclic amides. The rigidity of the dichlorotoluene unit could impart specific conformational preferences to the resulting macrocycle.

Supramolecular assembly through non-covalent interactions is another area where derivatives of this diamine could be explored. The amino groups can participate in hydrogen bonding, and the aromatic ring can engage in π-π stacking interactions. By introducing appropriate functional groups, it might be possible to design molecules that self-assemble into well-defined supramolecular architectures.

Coordination Chemistry: Ligand Design and Metal Complex Formation

The two amino groups of this compound provide an excellent foundation for designing various types of ligands for coordination with metal ions.

Synthesis of Monodentate, Bidentate, and Polydentate Ligands

The simplest mode of coordination would involve the diamine itself acting as a bidentate ligand, chelating to a metal center through the two nitrogen atoms. More complex ligands can be synthesized by reacting the amino groups. For example, condensation with aldehydes or ketones would produce Schiff base ligands. nih.gov If a salicylaldehyde (B1680747) derivative is used, the resulting Schiff base would be a tridentate ligand with an N,N,O donor set. The synthesis of such Schiff base ligands is typically a straightforward condensation reaction.

By reacting this compound with other molecules containing donor atoms, a wide variety of polydentate ligands can be conceptualized.

Spectroscopic and Structural Analysis of Metal Complexes

The formation of metal complexes with ligands derived from this compound can be monitored and characterized using various spectroscopic techniques. Schiff base metal complexes, for instance, often exhibit distinct colors, and their formation can be followed by UV-Vis spectroscopy. nih.gov The imine C=N stretch in the infrared (IR) spectrum is a characteristic feature of Schiff base ligands and its shift upon coordination provides evidence of complex formation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the ligands and their diamagnetic metal complexes. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool. The exact geometry and bonding within the metal complexes can be definitively determined by single-crystal X-ray diffraction analysis.

Precursors for Advanced Organic Materials

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Theoretically, this compound could be used as a diamine monomer in polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides or polyimides, respectively. The presence of the chlorine atoms and the methyl group on the polymer backbone would be expected to influence the properties of the resulting polymer, such as its solubility, thermal characteristics, and flame retardancy. For example, the chlorine atoms might enhance flame resistance and alter the packing of the polymer chains, thereby affecting the mechanical properties. The synthesis of high-performance polymers typically requires stringent reaction conditions, including high temperatures and inert atmospheres, to achieve high molecular weights.

While specific examples of polymers derived from this compound are not readily found in the literature, the general principles of polycondensation suggest its potential utility in this field.

Monomers for Polymer Synthesis (e.g., polyamides, polyimides)

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides. The two amino groups on this compound allow it to undergo polycondensation reactions with diacyl chlorides or dianhydrides to form these polymers.

Polyamides: The reaction of a diamine with a diacyl chloride results in the formation of an amide linkage. When this reaction is repeated with bifunctional monomers, a polyamide chain is formed. Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength. The inclusion of chlorine atoms on the polymer backbone, which would result from using this compound, could potentially enhance flame retardancy and modify solubility and processing characteristics. Research on other N-methylated aromatic polyamides has shown that substituents can significantly alter properties such as glass transition temperature, crystallinity, and solubility. nasa.gov

Polyimides: Similarly, polyimides are synthesized through a two-step process involving the reaction of a diamine with a dianhydride to first form a poly(amic acid), which is then cyclized to the final polyimide structure. These materials are renowned for their outstanding thermal and oxidative stability, chemical resistance, and excellent dielectric properties. The specific substitution pattern of this compound could influence the final properties of the resulting polyimide, such as its processability and performance at high temperatures.

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide | High thermal stability, mechanical strength, potential flame retardancy |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | Excellent thermal and oxidative stability, chemical resistance, good dielectric properties |

Components in Conjugated Systems for Optoelectronic Applications

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Aromatic amines are frequently incorporated into conjugated polymer structures as electron-donating units. The nitrogen atoms' lone pairs of electrons can participate in the π-conjugated system, influencing the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The structure of this compound allows it to be a building block for such systems. For instance, it could be reacted with conjugated dialdehydes or diketones to form polymers with conjugated azomethine (C=N) linkages. The presence of both electron-donating amino groups and electron-withdrawing chlorine atoms on the same aromatic ring could create a "push-pull" system within the monomer unit itself. This intramolecular charge transfer character can be beneficial for tuning the optical and electronic properties of the resulting conjugated materials, potentially leading to smaller bandgaps and absorption at longer wavelengths.

Table 2: Potential Role of this compound Derivatives in Conjugated Systems

| Property | Influence of Diamine Derivative | Potential Application |

| Electronic Properties | Acts as an electron-donating component. Chlorine atoms add electron-withdrawing character. | Tuning of HOMO/LUMO levels for organic semiconductors. |

| Optical Properties | Potential for intramolecular charge transfer, affecting absorption and emission spectra. | Development of new materials for OLEDs and OPVs. |

| Solubility/Processing | The non-coplanar structure and substituents can improve solubility in organic solvents. | Facilitates solution-based processing of optoelectronic devices. |

Development of Fluorescent Materials

The core structure of this compound can be used to create novel fluorescent compounds. The reaction of ortho-diamines (like 2,3-diaminotoluene) with α-dicarbonyl compounds is a classic method for synthesizing quinoxalines, a class of heterocyclic compounds known for their fluorescent properties.

By reacting this compound with various α-dicarbonyls, a library of 6,7-dichloro-8-methyl-substituted quinoxaline derivatives could be synthesized. The substituents on the quinoxaline ring system would be determined by the choice of the dicarbonyl reactant, allowing for the fine-tuning of the resulting molecule's photophysical properties, such as its absorption and emission wavelengths and quantum yield.

Furthermore, the field of mechanofluorochromic (MFC) materials, where a substance's fluorescence changes in response to mechanical stimuli like grinding or shearing, is an area of active research. The design of MFC molecules often involves creating structures that can switch between different solid-state packing arrangements (e.g., from a crystalline to an amorphous state), each with a distinct fluorescent emission. The bulky chlorine atoms and the methyl group on the this compound scaffold could be exploited to design derivatives that exhibit such properties. The specific substitution pattern might hinder close packing, and upon mechanical stress, changes in intermolecular interactions could lead to observable changes in fluorescence. However, specific research into MFC materials derived from this particular compound is not yet prevalent.

Degradation Pathways and Mechanistic Considerations for 2,3 Diamino 5,6 Dichlorotoluene

Oxidative Degradation Mechanisms

Oxidative degradation is a primary transformation route for aromatic compounds in the environment, often initiated by highly reactive species like hydroxyl radicals (•OH). These processes can lead to the hydroxylation of the aromatic ring, oxidation of the amino and methyl groups, and eventual ring cleavage.

Photo-oxidation involves the degradation of a compound through the action of light, often in the presence of a photosensitizer or a photocatalyst like titanium dioxide (TiO2). For aromatic amines, photo-oxidation can lead to the formation of various intermediates. The reaction of the strongly oxidizing hydroxyl radical (•OH) with aniline (B41778), a related compound, primarily results in an HO•-adduct. This adduct can then be transformed into aminophenols or anilinium radical cations. researchgate.net A proposed mechanism for the photodegradation of aniline and 2-chloroaniline (B154045) involves the formation of dimers, benzidine, and hydroxyazobenzene, indicating that multiple condensation and oxidation reactions can occur. researchgate.net

In the case of 2,3-Diamino-5,6-dichlorotoluene, photo-oxidation is likely to be initiated by the formation of radical cations upon irradiation. The presence of two amino groups would make the aromatic ring highly susceptible to oxidative attack. The degradation of 2-chloroaniline has been shown to proceed via hydroxylation, initiated by hydroxyl radicals. nih.gov Similarly, the photodegradation of 2-chloroaniline in the presence of a TiO2 photocatalyst has been documented to lead to complete degradation. researchgate.net For this compound, this could lead to the formation of hydroxylated derivatives, followed by further oxidation and potential polymerization. The methyl group can also be oxidized to a carboxylic acid group, a common pathway for toluene (B28343) derivatives.

Table 1: Potential Photo-oxidation Products of this compound and Related Compounds

| Starting Compound | Potential Intermediates/Products | Observed in Analogue Studies |

| This compound | Hydroxylated derivatives, quinone-like structures, chlorinated benzimidazoles, polymeric substances | Inferred from chloroaniline and diaminobenzene studies |

| 2-Chloroaniline | o-Hydroxyaniline, nitroso-chlorobenzene | Yes nih.gov |

| Aniline | 2-Aminophenol, anilinium radical cation, dimers, benzidine, hydroxyazobenzene | Yes researchgate.net |

Chemical oxidation, utilizing strong oxidizing agents such as Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) or ozone (O3), is another significant degradation pathway. Fenton's reagent generates highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. nih.gov The oxidation of substituted anilines has been shown to be influenced by the nature of the substituents, with electron-releasing groups generally enhancing the reaction rate. epa.gov

For this compound, the amino groups are expected to be primary sites of oxidative attack. The oxidation of o-phenylenediamine (B120857) derivatives with hydrogen peroxide can lead to the formation of phenazine (B1670421) derivatives. nih.gov Given the ortho-diamine structure of this compound, the formation of a dichlorinated diaminophenazine is a plausible outcome. Furthermore, the oxidation of diphenylamine (B1679370) by laccase, an oxidizing enzyme, results in a quinone-like product, suggesting that similar transformations could occur with diaminotoluene isomers. wikipedia.org

Ozonolysis is another powerful chemical oxidation method. While it is well-known for cleaving carbon-carbon double bonds, ozone can also react with aromatic amines. nih.govgdut.edu.cnnih.gov The reaction of ozone with primary and secondary amines can lead to the formation of nitroalkanes as intermediate products before the eventual formation of nitrate. nih.gov For this compound, ozonolysis could lead to the oxidation of the amino groups and eventual cleavage of the aromatic ring.

Table 2: Potential Chemical Oxidation Products of this compound and Related Compounds

| Oxidant | Starting Compound | Potential Intermediates/Products | Observed in Analogue Studies |

| Fenton's Reagent | This compound | Hydroxylated derivatives, quinones, ring cleavage products | Inferred from studies on chlorophenols and anilines nih.govresearchgate.net |

| Hydrogen Peroxide | o-Phenylenediamine derivatives | Phenazine derivatives | Yes nih.gov |

| Ozone | Primary/Secondary Amines | Nitroalkanes, Nitrates | Yes nih.gov |

Reductive Degradation Mechanisms

Under anaerobic conditions, reductive processes become the dominant degradation pathways for chlorinated aromatic compounds. These reactions typically involve the removal of chlorine atoms (reductive dehalogenation) or the reduction of other functional groups.

Electrochemical reduction can be an effective method for the degradation of halogenated aromatic compounds. Studies on 2,4-dinitrotoluene (B133949) have shown that it can be electrochemically transformed into diaminotoluene compounds under reductive potentials. nih.gov For this compound, electrochemical reduction would likely target the carbon-chlorine bonds. The stepwise removal of chlorine atoms would lead to the formation of less chlorinated diaminotoluenes and eventually diaminotoluene. The relative positions of the chlorine atoms and the other substituents on the aromatic ring can influence the ease of reduction.

Chemical reduction, particularly under anaerobic microbial conditions, is a key pathway for the dehalogenation of chlorinated aromatic compounds. nih.gov Studies on chlorinated benzenes and toluenes have demonstrated sequential reductive dechlorination under methanogenic conditions. nih.govnih.gov For instance, dichlorotoluenes can be dechlorinated to chlorotoluenes and subsequently to toluene. nih.gov It is therefore highly probable that this compound would undergo a similar stepwise reductive dehalogenation, yielding 2,3-diamino-5-chlorotoluene or 2,3-diamino-6-chlorotoluene as intermediates, and ultimately 2,3-diaminotoluene.

Deamination, the removal of an amino group, can also occur under reductive conditions, although it is generally a less favorable pathway than dehalogenation for highly chlorinated compounds. Reductive deamination has been observed as a step in the anaerobic microbial degradation of some halogenated anilines. viu.ca

Table 3: Potential Reductive Degradation Products of this compound and Related Compounds

| Degradation Process | Starting Compound | Potential Intermediates/Products | Observed in Analogue Studies |

| Electrochemical Reduction | 2,4-Dinitrotoluene | Diaminotoluene compounds | Yes nih.gov |

| Reductive Dehalogenation | Dichlorotoluenes | Chlorotoluenes, Toluene | Yes nih.gov |

| Reductive Dehalogenation | This compound | 2,3-Diamino-5-chlorotoluene, 2,3-Diamino-6-chlorotoluene, 2,3-Diaminotoluene | Inferred from dichlorotoluene studies nih.gov |

| Reductive Deamination | Halogenated Anilines | Deaminated products | Yes viu.ca |

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For substituted aromatic compounds, the susceptibility to hydrolysis depends on the nature and position of the substituents. In general, aromatic halides are resistant to hydrolysis under typical environmental conditions unless activated by strongly electron-withdrawing groups. The amino groups on the ring of this compound are electron-donating, which would further deactivate the chlorine atoms towards nucleophilic substitution by water.

However, the amino groups themselves can undergo hydrolysis, although this is also generally a slow process for aromatic amines. More relevant might be the hydrolysis of intermediates formed during oxidative or reductive degradation. For example, if the amino groups are oxidized to imines or other more reactive functional groups, these intermediates could be more susceptible to hydrolysis. There is limited direct research on the hydrolytic degradation of diaminodichlorotoluenes, but based on the general principles of aromatic chemistry, direct hydrolysis of the chloro or amino groups on the intact this compound molecule is expected to be a minor degradation pathway under typical environmental pH and temperature conditions. youtube.com

Theoretical Modeling of Degradation Intermediates and Products

While specific theoretical modeling studies for this compound are not readily found, computational chemistry serves as a powerful tool to predict the reactivity and potential degradation products of such molecules. These models often employ quantum chemical calculations to determine the electron distribution and bond energies within the molecule, thereby identifying sites susceptible to enzymatic or chemical attack.

For a molecule like this compound, theoretical models would likely focus on several key reactive centers: the amino groups (-NH2), the chlorine atoms (-Cl), and the aromatic ring itself.

Potential Initial Transformation Steps:

Oxidation of Amino Groups: The amino groups are electron-rich and are prime targets for initial oxidation by monooxygenase or dioxygenase enzymes. This could lead to the formation of nitroso (-NO), nitro (-NO2), or hydroxylamino (-NHOH) derivatives.

Dehalogenation: The chlorine atoms can be removed through either reductive or oxidative dehalogenation. Reductive dehalogenation involves the replacement of a chlorine atom with a hydrogen atom, a process often observed under anaerobic conditions. Oxidative dehalogenation can occur, for instance, during the hydroxylation of the aromatic ring.

Hydroxylation of the Aromatic Ring: Dioxygenase enzymes can catalyze the addition of two hydroxyl groups to the aromatic ring, forming a diol intermediate. The position of hydroxylation is influenced by the existing substituents. The resulting catecholic or substituted catecholic intermediates are central to the subsequent ring cleavage.

Predicted Degradation Intermediates:

Based on the degradation pathways of analogous compounds, a theoretical model for this compound might predict the formation of the following intermediates:

Chlorinated Diaminophenols: Resulting from the initial hydroxylation of the aromatic ring.

Chlorinated Catechols: Formed after deamination or further hydroxylation. For example, the degradation of 3,4-dichloroaniline (B118046) has been shown to produce 4-chlorocatechol (B124253). nih.gov

Dechlorinated Diaminotoluenes: Arising from the removal of one or both chlorine atoms. The biodegradation of 3,4-dichloroaniline can proceed via dechlorination to 4-chloroaniline (B138754). nih.gov

Ring Cleavage Products: Following the formation of catechol or substituted catechol intermediates, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.gov

Computational tools such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) can provide predicted degradation pathways for various chemical compounds, although a specific pathway for this compound may not be available. These predictive models are invaluable for guiding experimental studies to identify actual degradation products.

Enzyme-Mediated Transformation Mechanisms (if explored for similar structures)

The enzymatic transformation of aromatic amines and chlorinated aromatic compounds has been a subject of extensive research. The enzymes involved are diverse and the mechanisms are complex, often involving a series of oxidative and reductive steps.

Key Enzyme Families and Mechanisms:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial in the initial metabolism of a wide range of xenobiotics, including aromatic compounds. In the case of toluene, CYPs are known to catalyze the hydroxylation of the methyl group to form benzyl (B1604629) alcohol, as well as the hydroxylation of the aromatic ring to form cresols. nih.govresearchgate.net For this compound, CYPs could initiate degradation by oxidizing the methyl group or the amino groups, or by hydroxylating the aromatic ring. Human CYPs including CYP2E1, CYP2B6, CYP1A2, and CYP1A1 have shown activity towards toluene metabolism. nih.gov

Dioxygenases: These enzymes are fundamental in the aerobic degradation of aromatic compounds by bacteria. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This is a key step that destabilizes the aromatic system and precedes ring cleavage.

Dehalogenases: These enzymes specialize in the removal of halogen substituents from organic molecules. They can operate through different mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. The removal of chlorine atoms is often a critical step in the detoxification and further degradation of chlorinated aromatic pollutants.

N-Acetyltransferases (NATs): These enzymes can be involved in both the bioactivation and detoxification of aromatic amines. They catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of aromatic amines.

Degradation in Bacteria:

Bacterial degradation of chlorinated anilines provides a relevant model. For instance, the bacterium Acinetobacter baylyi has been shown to degrade 4-chloroaniline and 3,4-dichloroaniline. nih.gov The degradation of 3,4-dichloroaniline was found to proceed through dechlorination to 4-chloroaniline, which was then further metabolized via two distinct pathways: one leading to 4-chlorocatechol and another to aniline, both ultimately resulting in ortho-cleavage of the aromatic ring. nih.gov The presence of other aniline compounds can also influence the rate of degradation of chlorinated anilines.

The degradation of 2,4-diaminotoluene (B122806) (a non-chlorinated isomer) is known to be slow in aqueous environments. nih.gov It is primarily used in the synthesis of toluene diisocyanate, a precursor for polyurethanes, and can be found as a degradation product of these materials. wikipedia.org

Compound List

Q & A

Q. What are the common synthetic routes for 2,3-diamino-5,6-dichlorotoluene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via diazotization and substitution reactions. For example, starting from 3-chloro-2-methylaniline, diazotization with nitrous acid followed by substitution with chlorine or bromine in the presence of Cu(I) catalysts (e.g., CuCl) can yield dichlorinated intermediates. Further reduction of nitro groups or hydrolysis of cyano groups may introduce amino functionalities. Key optimizations include:

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy :